
Sulfo-Cyanine5 dUTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5 deoxyuridine triphosphate is a fluorescently labeled triphosphate used to enzymatically modify DNA with a sulfo-Cyanine5 fluorophore. This compound is commonly used in molecular biology for labeling and detecting nucleic acids due to its strong fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine5 deoxyuridine triphosphate is synthesized by attaching a sulfo-Cyanine5 fluorophore to deoxyuridine triphosphate. The reaction typically involves the use of a long linker arm to enhance the efficiency of incorporation by polymerases such as Taq polymerase . The reaction mixture often contains circular templates, primers, deoxyribonucleotide triphosphates, and modified deoxyuridine triphosphate, and is incubated overnight at 30°C .
Industrial Production Methods: Industrial production of sulfo-Cyanine5 deoxyuridine triphosphate involves large-scale synthesis using automated synthesizers and purification processes to ensure high purity and yield. The compound is typically supplied in a lyophilized form to maintain stability and activity .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine5 deoxyuridine triphosphate primarily undergoes enzymatic incorporation into DNA strands during polymerase reactions. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The common reagents used in reactions involving sulfo-Cyanine5 deoxyuridine triphosphate include deoxyribonucleotide triphosphates, primers, circular templates, and polymer
Scientific Research Applications
Sulfo-Cyanine5 dUTP (deoxyuridine triphosphate) is a modified nucleoside triphosphate utilized for the enzymatic labeling of DNA . It is an analog of Cy5-dUTP, but unlike aminoallyl dUTP directly modified with dye, this compound possesses a longer linker arm that enhances its incorporation efficiency by common polymerases like Taq polymerase . Sulfo-Cyanine5 is a far-red emitting dye for the Cy5 channel .
Scientific Research Applications
This compound is widely employed in various scientific research applications, including:
- Fluorescent Labeling of DNA It allows researchers to visualize and quantify DNA in biological samples . It can be incorporated into DNA through enzymatic reactions like PCR or nick translation to create fluorescently labeled DNA probes, which are useful in techniques like FISH and flow cytometry to identify and quantify specific DNA sequences or chromosomal regions. This is useful in studying gene expression, genetic mapping, and diagnosing chromosomal abnormalities in clinical and research settings .
- Real-Time PCR and qPCR: this compound can be incorporated into DNA during PCR and qPCR to provide a non-radioactive, fluorescence-based method for detecting and quantifying DNA . The fluorescence emitted is directly proportional to the amount of DNA synthesized, making it suitable for real-time monitoring of DNA amplification, enhancing the sensitivity and specificity of qPCR assays, especially in multiplex assays . Its application in qPCR is valuable for gene expression analysis, pathogen detection, and genetic variation studies .
- DNA Damage and Repair Studies: this compound can be used to label and detect sites of DNA synthesis during repair processes when cells are exposed to DNA-damaging agents . Monitoring its incorporation provides insights into the efficiency and fidelity of DNA repair mechanisms, such as nucleotide excision repair and homologous recombination, with significant implications in cancer research and the development of therapies targeting DNA repair pathways .
- High-Resolution Imaging of DNA Dynamics in Live Cells: this compound is used in live-cell imaging studies to track DNA dynamics and chromatin organization in real-time . Its incorporation into newly synthesized DNA allows for the visualization and analysis of DNA replication, cell cycle progression, and chromatin architecture within living cells using advanced fluorescence microscopy techniques . This is essential for studying cellular processes like mitosis, DNA replication timing, and chromatin remodeling, providing valuable information about the spatial and temporal organization of the genome and contributing to a deeper understanding of cellular function and gene regulation .
- Rolling Circle Amplification (RCA): this compound can be directly incorporated into an amplification product for RCA product detection . It has been demonstrated alongside other modified dUTPs, such as sulfo-cyanine3-dUTP and sulfo-cyanine5.5-dUTP, to be effective for RCA detection .
Case Studies
While the search results do not provide specific, detailed case studies using this compound, they do allude to its utility in various experimental contexts. For example, one study used Sulfo-Cyanine5-dUTP, Sulfo-Cyanine3-dUTP, and Sulfo-Cyanine5.5-dUTP to see how the fluorophore properties affect the reaction yield and incorporation effectiveness of nucleotide analogs by phi29 DNA polymerase . Sulfo-cyanine3-dUTP showed the highest incorporation effectiveness, with 4-9 labels per 1000 nucleotides . The mean length of the RCA product was about 175,000 nucleotides, and the total fluorescence increase from a single target/product complex was 850 times .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Sulfo-Cyanine5 dUTP, and how do they influence experimental design?
- Answer : this compound has a molecular weight of 1275.89 (C₄₉H₆₆N₆Li₄O₂₂P₃S₂), excitation/emission maxima at 646/662 nm, and a fluorescence quantum yield of 0.28. Its long linker arm enhances incorporation efficiency by polymerases (e.g., Taq) compared to shorter-linker analogs, making it suitable for enzymatic labeling . Solubility in aqueous and organic solvents (e.g., DMSO, water) allows flexibility in reaction buffers. Storage at -20°C in the dark with minimal freeze-thaw cycles is critical to prevent photodegradation and hydrolysis .
Q. How does this compound compare to other cyanine-based dUTP analogs in nucleic acid labeling?
- Answer : Unlike aminoallyl-dUTP derivatives, this compound’s sulfonate groups improve water solubility and reduce nonspecific binding, which is advantageous for live-cell imaging. However, its larger size (~1275 Da) may reduce incorporation efficiency in high-fidelity PCR compared to smaller dyes (e.g., Cy3). Researchers should validate polymerase compatibility and adjust dNTP ratios empirically .
Q. What are the standard protocols for incorporating this compound into DNA via enzymatic methods?
- Answer : Use 1-10 µM this compound in PCR or nick translation reactions, replacing 10-30% of native dTTP. Post-labeling, purify products via ethanol precipitation or size-exclusion chromatography to remove unincorporated dyes, which can cause background noise. Confirm labeling efficiency using absorbance ratios (CF260/CF280 ≈ 0.04) .
Advanced Research Questions
Q. How can researchers address contradictions in fluorescence intensity data when using this compound across different experimental models?
- Answer : Variability may arise from differences in polymerase incorporation efficiency (e.g., Taq vs. Phi29) or quenching due to local DNA structure. Normalize fluorescence signals using internal controls (e.g., unlabeled amplicons). For live-cell imaging, optimize dye concentration to balance signal-to-noise ratios and cytotoxicity . If using fixed cells, validate antibody cross-reactivity with dye-conjugated DNA .
Q. What mechanisms underlie dUTP-induced PCR inhibition, and how can they be mitigated when using this compound?
- Answer : Free dUTP analogs compete with dTTP for incorporation, causing replication errors and polymerase stalling. In PCR, >0.02 µM dUTP can inhibit amplification of long targets. To mitigate, add dUTPase (e.g., P45 at 1 ng/µL) to hydrolyze excess dUTP, or reduce this compound to <10% of total dNTPs. Note: dUTPase does not repair dU-incorporated DNA .
Q. How can researchers optimize this compound for multiplexed imaging with other fluorophores?
- Answer : Cy5’s emission (662 nm) overlaps minimally with Cy3 (570 nm) and FITC (520 nm), making it suitable for multiplexing. However, validate spectral unmixing algorithms to correct for bleed-through. For super-resolution microscopy, use antifade reagents (e.g., ProLong Diamond) to reduce photobleaching. Avoid simultaneous excitation of UV-sensitive dyes to prevent cross-talk .
Q. What experimental controls are essential when studying dUTP incorporation dynamics in DNA repair studies?
- Answer : Include (1) a no-polymerase control to detect non-enzymatic binding, (2) a dUTPase-treated sample to distinguish incorporated vs. free dUTP, and (3) a competition assay with native dTTP to quantify incorporation specificity. For repair studies, combine with uracil-DNA glycosylase (UDG) to excise dU residues and validate repair efficiency .
Q. Methodological Considerations
Q. How should researchers handle discrepancies in dUTP quantification across studies?
- Answer : Use mass spectrometry or enzymatic assays (e.g., dUTPase-coupled NADH detection) for absolute quantification. Normalize values to cell count or total DNA content. Discrepancies in reported dUTP levels (e.g., picomolar vs. nanomolar ranges) may reflect differences in cell type, growth conditions, or assay sensitivity .
Q. What strategies improve the reproducibility of this compound-based labeling in high-throughput workflows?
Properties
Molecular Formula |
C50H61Li4N6O22P3S2 |
---|---|
Molecular Weight |
1283.0 g/mol |
IUPAC Name |
tetralithium;1-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C50H65N6O22P3S2.4Li/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64;;;;/h6,9-10,17-18,21-24,28-29,31,40-41,46,57H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H8-,51,52,53,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74);;;;/q;4*+1/p-4/t40-,41+,46+;;;;/m0..../s1 |
InChI Key |
XUOUVZOCIBKQEC-WBXYKXSUSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.